molecular formula C7H14ClNO B2931858 Ethyl cyclobutanecarbimidate hydrochloride CAS No. 854451-65-3

Ethyl cyclobutanecarbimidate hydrochloride

Cat. No.: B2931858
CAS No.: 854451-65-3
M. Wt: 163.65
InChI Key: XRTYFGSBCOUVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Imidate Chemistry in Organic Synthesis

Imidates, also known as imino ethers, are a class of organic compounds characterized by the R-C(=NR')OR'' functional group. Their hydrochlorides, often referred to as Pinner salts, are key intermediates in organic synthesis. These salts are typically prepared through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting imidate hydrochloride is a versatile precursor for the synthesis of various other compounds, including esters, amidines, and orthoesters, through reactions with nucleophiles like water, amines, or an excess of alcohol. wikipedia.org The reactivity of the imidate functionality, which possesses both electrophilic and nucleophilic centers, makes it a valuable tool for constructing N-heterocycles. researchgate.net

Structural and Chemical Significance of Cyclobutane (B1203170) Ring Systems

The cyclobutane ring, a four-membered carbocycle, is a significant structural motif in medicinal chemistry and organic synthesis. Its incorporation into molecules can impart unique conformational constraints and influence physicochemical properties. Although less common than five- or six-membered rings, cyclobutane derivatives are found in some natural products and have been increasingly utilized in drug discovery to enhance metabolic stability, improve binding affinity, and explore chemical space. The strained nature of the cyclobutane ring can also be exploited in ring-opening reactions to access other molecular scaffolds.

Research Context and Scope of Ethyl Cyclobutanecarbimidate Hydrochloride

Due to the lack of available data, it is not possible to provide detailed research findings, specific synthesis protocols, or documented applications for this compound as would typically be included in a scientific article. The information that can be provided is based on the general principles of imidate and cyclobutane chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl cyclobutanecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-7(8)6-4-3-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTYFGSBCOUVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl Cyclobutanecarbimidate Hydrochloride

Preparation via the Pinner Reaction

The Pinner reaction stands as the cornerstone for the synthesis of imidate hydrochlorides, including ethyl cyclobutanecarbimidate hydrochloride. This method involves the acid-catalyzed reaction of a nitrile with an alcohol.

First reported by Adolf Pinner in 1877, the Pinner reaction provides a foundational route to convert nitriles into imino ester salts. wikipedia.orgnumberanalytics.com These resulting salts are valuable intermediates in organic synthesis, readily convertible into esters, amidines, and orthoesters. wikipedia.orgnih.gov

The fundamental principle of the reaction involves the activation of a nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), followed by a nucleophilic attack from an alcohol. The mechanism proceeds through several key steps:

Protonation of the Nitrile: The acid catalyst protonates the nitrogen atom of the nitrile group, significantly increasing the electrophilicity of the nitrile carbon. numberanalytics.comrroij.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated nitrile carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Formation of the Imidate Salt: This intermediate then collapses to form the stable imidate hydrochloride salt, also known as a Pinner salt. numberanalytics.comwikipedia.org

The reaction is thermodynamically controlled, and the imidate salt often precipitates from the reaction mixture, which can drive the equilibrium toward the product. nih.gov

The synthesis of this compound is a direct application of the Pinner reaction, utilizing cyclobutanecarbonitrile (B1293925) as the nitrile source and ethanol (B145695) as the alcohol. The required acid catalyst, hydrogen chloride, can be supplied directly as a gas or generated in situ.

Protocol using Hydrogen Chloride Gas: A common and traditional method involves dissolving cyclobutanecarbonitrile in an excess of cold, anhydrous ethanol. Anhydrous hydrogen chloride gas is then bubbled through the cooled solution. nih.govrroij.com The reaction is typically kept at a low temperature (e.g., 0-5 °C) to prevent the formation of byproducts, as the Pinner salt can be thermally unstable. wikipedia.org Upon completion, the product, this compound, often precipitates from the solution and can be isolated by filtration.

Protocol using Acetyl Chloride: An alternative approach that avoids the handling of gaseous HCl is the in situ generation of HCl from the reaction of acetyl chloride with ethanol. In this procedure, acetyl chloride is added dropwise to a cold solution of cyclobutanecarbonitrile in anhydrous ethanol. The reaction between acetyl chloride and ethanol produces HCl and ethyl acetate. The newly formed HCl then catalyzes the Pinner reaction as described above. This method can be more convenient for laboratory-scale synthesis. researchgate.net

Optimizing the Pinner reaction is crucial for achieving high yields and purity of the desired imidate hydrochloride. Several factors influence the reaction's outcome:

Temperature: Low temperatures are generally essential to prevent the thermodynamically unstable imidate salt from eliminating an alkyl chloride to form an amide. wikipedia.org

Reagents and Solvents: The use of anhydrous (water-free) conditions is critical, as the presence of water would lead to the hydrolysis of the imidate salt to form an ester. wikipedia.org The alcohol often serves as both the reactant and the solvent. Using an excess of the alcohol can help drive the reaction to completion.

Acid Catalyst: Anhydrous HCl is the most effective catalyst. The concentration of HCl must be sufficient to fully protonate the nitrile and catalyze the reaction effectively.

Reaction Time: The reaction time can vary depending on the reactivity of the nitrile and the specific conditions used. Monitoring the reaction, for instance by observing the precipitation of the product, is important to determine the point of completion.

Recent advancements have explored using solutions of HCl in greener solvents like cyclopentyl methyl ether (CPME) to improve the sustainability and efficiency of the Pinner reaction, allowing for excellent yields and easier product isolation. researchgate.netresearchgate.net

Alternative and Related Synthetic Approaches for Imidate Hydrochlorides

While the Pinner reaction is the most direct route, other methods exist for synthesizing related nitrogen-containing compounds or for generating imidates through different pathways.

Carbodiimides (RN=C=NR') are related to imidates and are important reagents in organic synthesis. Their formation can be achieved through several methods, notably from thioureas or ureas.

Desulfurization of Thioureas: Symmetrically and asymmetrically substituted thioureas can be converted to their corresponding carbodiimides through desulfurization. researchgate.net This process can be achieved using various reagents, including iodine or di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Electrochemical methods for oxidative desulfurization have also been developed as a greener alternative. nih.gov

Dehydration of Ureas: The dehydration of N,N'-disubstituted ureas is another established route to carbodiimides. researchgate.net Dehydrating agents such as phosphorus oxychloride can be employed to facilitate the removal of water and promote the formation of the carbodiimide (B86325) functional group. researchgate.net

The synthesis of imidates can also be approached from starting materials other than nitriles. One such method involves the use of ethyl chloroformate.

Involvement of Ethyl Chloroformate: Ethyl chloroformate is a versatile reagent in organic synthesis. wikipedia.org While commonly used to activate carboxylic acids for amide synthesis, it can also be used to prepare O-alkylimidates from primary and secondary amides. scribd.comorganic-chemistry.org This reaction typically occurs in an inert solvent like benzene (B151609) at room temperature. The amide is treated with ethyl chloroformate, leading to the formation of the corresponding O-ethyl imidate. This provides an alternative pathway to the imidate structure, starting from an amide rather than a nitrile. scribd.com

Mechanistic Insights into Reactions Involving Ethyl Cyclobutanecarbimidate Hydrochloride

Reaction Mechanism of Imidate Hydrochloride Formation (e.g., Nucleophilic Addition to Nitriles)

The formation of ethyl cyclobutanecarbimidate hydrochloride from cyclobutanecarbonitrile (B1293925) is a classic example of the Pinner reaction. numberanalytics.comyoutube.com This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile, yielding an imidate salt. nrochemistry.com The reaction must be conducted under anhydrous conditions, typically by bubbling dry hydrogen chloride gas through a solution of the nitrile in an alcohol, to prevent the decomposition of the resulting Pinner salt. nrochemistry.comyoutube.com

The mechanism proceeds through several distinct steps: numberanalytics.comnih.gov

Protonation of the Nitrile : The process begins with the protonation of the nitrogen atom of the cyclobutanecarbonitrile by the strong acid, hydrogen chloride (HCl). nih.govrroij.com This initial step is crucial as it forms a highly electrophilic nitrilium ion, significantly activating the nitrile carbon for nucleophilic attack. nrochemistry.comnih.gov

Nucleophilic Attack by Alcohol : The lone pair of electrons on the oxygen atom of ethanol (B145695) acts as a nucleophile, attacking the activated carbon of the nitrilium ion. numberanalytics.comnih.gov This attack results in the formation of a new carbon-oxygen bond and a protonated intermediate.

Proton Transfer : A subsequent proton transfer step occurs to neutralize the positive charge on the oxygen, yielding the final product, this compound, commonly referred to as a Pinner salt. nih.govrroij.com

This sequence transforms the linear nitrile group into a trigonal planar imidate salt, which is a versatile precursor for synthesizing other compounds like esters, amidines, and orthoesters through reactions with water, amines, or an excess of alcohol, respectively. nrochemistry.comrroij.com

StepDescriptionKey Species Involved
1Protonation of NitrileCyclobutanecarbonitrile, Hydrogen Chloride (HCl)
2Formation of Nitrilium IonProtonated Nitrile (Nitrilium Cation)
3Nucleophilic AttackEthanol, Nitrilium Ion
4Formation of Pinner SaltThis compound

Mechanistic Pathways of Cycloaddition Reactions Involving Imidates

Imidates and their derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. numberanalytics.com A prominent example is the [3+2] cycloaddition, a type of pericyclic reaction where a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. numberanalytics.comwikipedia.org

In these mechanistic pathways, imidate-derived structures can act as precursors to the 1,3-dipole. For instance, certain imidate derivatives can generate reactive intermediates like nitrile ylides or azomethine ylides, which then serve as the 1,3-dipole. The general mechanism for a [3+2] cycloaddition involving such an intermediate is as follows:

Formation of the 1,3-Dipole : An imidate or a related precursor is converted into a 1,3-dipolar species. This can be achieved through various methods, such as thermal or photochemical activation. For example, an azirine intermediate, which can be generated from an imidate-like precursor, can ring-open to form a vinyl nitrile ylide. researchgate.net

Concerted Cycloaddition : The generated 1,3-dipole reacts with a dipolarophile (e.g., an alkyne or alkene). researchgate.net According to frontier molecular orbital (FMO) theory, this reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org This concerted process involves a cyclic rearrangement of electrons, leading to the simultaneous formation of two new sigma bonds and the closure of the five-membered ring. libretexts.org

The regioselectivity of the cycloaddition—that is, the orientation of the dipole and dipolarophile—is a critical aspect of the mechanism. nih.gov Distortion/interaction-activation strain analyses can reveal that the preferred regioisomeric pathway often benefits from a less-distorted transition state and more favorable intermolecular interactions. nih.gov

ComponentRoleExample Species
1,3-DipoleThree-atom component with 4 π-electronsNitrile Oxide, Azomethine Ylide, Carbonyl Ylide
DipolarophileTwo-atom component with 2 π-electronsAlkenes, Alkynes
ProductFive-membered heterocyclic ringPyrroles, Isoxazoles, etc. researchgate.netyoutube.com

Role of this compound in Catalytic Cycles

While specific examples detailing the direct role of this compound in a complete catalytic cycle are not extensively documented, imidates in general are crucial intermediates in several catalytic transformations. researchgate.netresearchgate.net Their involvement often stems from their ability to be readily converted into other functional groups under mild conditions. nih.gov

Imidates can function as precursors to catalytically active species or as transient intermediates within a catalytic loop. For example, in certain metal-catalyzed reactions, an imidate moiety might coordinate to a metal center, facilitating subsequent steps like migratory insertion or reductive elimination. The Overman rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic imidates to allylic amides, can be catalyzed by mercury(II) or palladium(II) salts. In this process, the allylic imidate is the key substrate that undergoes the catalyzed rearrangement. nottingham.ac.uk

Furthermore, imidates are intermediates in the synthesis of N-heterocycles, some of which can act as ligands for metal catalysts. researchgate.net By providing a synthetic route to these ligands, compounds like this compound can play an indirect but essential role in the development of new catalytic systems. For instance, the resting state of the catalyst in certain nickel-catalyzed amination reactions has been identified as a nickel complex coordinated to a nitrile, highlighting the intimate relationship between nitriles, imidates, and catalytic intermediates. nih.gov

Stereochemical Course and Kinetic Aspects of Transformations

The stereochemical and kinetic features of reactions involving imidates are dictated by their structure and the reaction conditions.

Stereochemical Course: The C=N double bond of the imidate group is trigonal planar, making the carbon and nitrogen atoms sp²-hybridized. libretexts.org This planarity means that nucleophilic attack can occur from two distinct faces (re or si face) if the substituents on the carbon are different, leading to the formation of a new chiral center. libretexts.org The stereochemical outcome of such an addition depends on the steric and electronic properties of the substrate and the attacking nucleophile. lumenlearning.com

In cycloaddition reactions, the stereochemistry of the reactants is often transferred to the product in a predictable manner. youtube.com Thermal [4+2] cycloadditions, for example, typically proceed via a suprafacial-suprafacial pathway, where both components add to the same face of the other reactant. libretexts.orglibretexts.org This stereospecificity means that the relative stereochemistry of substituents on the starting materials is retained in the cyclic product. youtube.com The preference for endo or exo transition states, which arises from secondary orbital interactions, further dictates the stereochemical outcome, particularly in Diels-Alder reactions. uchicago.edu

Kinetic Aspects: Kinetic studies of imidate reactions provide insight into rate-determining steps and the influence of reaction parameters. The hydrolysis of imidate esters, for instance, has been shown to be highly dependent on pH. researchgate.net The nature of the products formed (amine vs. ester) can change dramatically with pH, reflecting shifts in the rate-determining step of the hydrolysis of the tetrahedral intermediate. researchgate.net

AspectFinding/PrincipleImplication
StereochemistryNucleophilic addition to planar sp² imidate carbon. libretexts.orgPotential for creating new stereocenters; outcome depends on facial selectivity (re/si). libretexts.org
StereochemistryConcerted cycloadditions are often stereospecific (e.g., suprafacial). libretexts.orglibretexts.orgStereochemistry of reactants dictates the stereochemistry of the cyclic product. youtube.com
KineticsImidate hydrolysis rates and product distribution are pH-dependent. researchgate.netMechanism involves tetrahedral intermediates whose breakdown pathways are controlled by pH. researchgate.net
KineticsKinetic Isotope Effect (KIE) studies can identify the rate-determining step. acs.orgA KIE value different from 1 for a specific step indicates its involvement in or before the rate-limiting step.

Chemical Transformations and Reactivity Profile of Ethyl Cyclobutanecarbimidate Hydrochloride

Reactivity of the Imidate Functional Group

The imidate functional group, properly termed an imidoester, is characterized by a carbon-nitrogen double bond with an adjacent oxygen atom. In its hydrochloride salt form, the nitrogen atom is protonated, forming an iminium cation. This protonation greatly enhances the electrophilicity of the imidate carbon, making it highly susceptible to attack by nucleophiles.

The primary mode of reactivity for ethyl cyclobutanecarbimidate hydrochloride involves the nucleophilic addition to the electrophilic carbon of the C=N double bond. A wide array of nucleophiles can participate in this reaction, leading to the formation of a tetrahedral intermediate. The stability and subsequent breakdown of this intermediate dictate the final product.

Common nucleophiles include water, alcohols, and amines. The reaction with amines, for instance, is a well-established method for the synthesis of amidines. In the case of this compound, reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted cyclobutanecarboxamidine. The enhanced reactivity of the hydrochloride salt facilitates these transformations, often allowing them to proceed under mild conditions. For example, reactions with less nucleophilic amines can be driven to completion due to the increased electrophilicity of the imidate. orgsyn.org

NucleophileExpected Product
WaterCyclobutanecarboxylic acid and ethanol (B145695)
AlcoholsOrthoester intermediate
Amines (R-NH2)N-substituted cyclobutanecarboxamidine
Hydrogen SulfideThioamide

Imidates can act as dipolarophiles in cycloaddition reactions. A notable example is the base-mediated [3+2] cycloaddition with trifluoroacetohydrazonoyl chlorides. In this reaction, the trifluoroacetohydrazonoyl chloride is converted in situ to a trifluoromethyl-substituted nitrile imine, which is a 1,3-dipole. The nitrile imine then undergoes a cycloaddition reaction with the C=N double bond of the imidate. nih.govacs.org

This reaction is a powerful method for the synthesis of five-membered heterocyclic compounds. For ethyl cyclobutanecarbimidate, this reaction would lead to the formation of a 3-trifluoromethyl-1,2,4-triazole derivative bearing a cyclobutane (B1203170) ring. organic-chemistry.orgacs.orgresearchgate.net The reaction is characterized by its high regioselectivity and broad substrate scope, accommodating various substituents on the imidate and the hydrazonoyl chloride. acs.org

The hydrolysis of imidate salts is a well-studied process that can lead to different products depending on the reaction conditions, particularly the pH. cdnsciencepub.comresearchgate.netcdnsciencepub.com The hydrolysis proceeds through a tetrahedral intermediate, and the partitioning of this intermediate determines the product distribution. researchgate.netacs.orgacs.org

Under acidic conditions, the hydrolysis of this compound is expected to predominantly yield the corresponding ester (ethyl cyclobutanecarboxylate) and an ammonium (B1175870) salt. cdnsciencepub.comresearchgate.netrroij.com In neutral or slightly basic conditions, the outcome can be more complex. For some imidates, a mixture of ester and amide products can be observed. cdnsciencepub.comresearchgate.netcdnsciencepub.com The stereoelectronic effects of the tetrahedral intermediate play a crucial role in determining the cleavage pathway. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, the orientation of lone pairs on the heteroatoms can direct the breakdown of the intermediate to favor either C-N or C-O bond cleavage. researchgate.net

pH RangePredominant Hydrolysis Products
AcidicEthyl cyclobutanecarboxylate (B8599542) and ammonium chloride
Neutral/Slightly BasicMixture of ethyl cyclobutanecarboxylate and cyclobutanecarboxamide (B75595) possible
BasicCyclobutanecarboxamide and ethanol

Reactivity Pertaining to the Cyclobutane Ring System

The cyclobutane ring in this compound possesses inherent ring strain, which influences its reactivity. While more stable than cyclopropane (B1198618), the cyclobutane ring can undergo reactions that lead to the relief of this strain.

One of the characteristic reactions of cyclobutanes is ring opening. This can be achieved under various conditions, including hydrogenation at elevated temperatures and pressures in the presence of a catalyst such as nickel or platinum. pharmaguideline.com For this compound, catalytic hydrogenation would be expected to cleave the cyclobutane ring to afford an open-chain product.

Ring-opening can also be initiated by reaction with strong electrophiles or through radical pathways. In donor-acceptor substituted cyclobutanes, nucleophilic attack can trigger a ring-opening reaction. acs.org The presence of the imidate group, an electron-withdrawing substituent, can polarize the cyclobutane ring and make it more susceptible to certain ring-opening transformations.

While ring-opening is a common reaction pathway, the functionalization of the cyclobutane core while retaining the four-membered ring is also a significant area of its chemistry. nih.govresearchgate.net C-H functionalization reactions, often catalyzed by transition metals like rhodium or palladium, have emerged as powerful tools for the selective introduction of new functional groups onto the cyclobutane ring. nih.govacs.org

For a molecule like ethyl cyclobutanecarbimidate, the directing effect of the imidate group could potentially be exploited to achieve site-selective C-H functionalization at specific positions on the cyclobutane ring. acs.org This would allow for the synthesis of a variety of substituted cyclobutane derivatives, which are valuable building blocks in medicinal chemistry and materials science. acs.org

Ring Transformations (e.g., potential for Favorskii-type rearrangements in cyclobutane systems)

The cyclobutane ring, inherent in this compound, is a strained four-membered carbocycle that can participate in a variety of ring transformations, including ring contractions and expansions. These reactions are often driven by the release of ring strain. While the reactivity of the imidate hydrochloride moiety will significantly influence the reaction pathways, the underlying cyclobutane structure possesses a latent potential for skeletal reorganization.

One of the most well-known ring contraction reactions for cyclic ketones is the Favorskii rearrangement. wikipedia.orgddugu.ac.inadichemistry.com This reaction typically involves the treatment of a cyclic α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. wikipedia.orgadichemistry.com For instance, 2-chlorocyclohexanone (B41772) can be converted into an ethyl cyclopentanecarboxylate (B8599756) when treated with sodium ethoxide. adichemistry.com The established mechanism proceeds through the formation of an enolate, followed by intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. adichemistry.comorganic-chemistry.org Subsequent nucleophilic attack by a base on the carbonyl carbon leads to the cleavage of a carbon-carbon bond in the original ring, ultimately resulting in a smaller, more stable ring system. adichemistry.com

Table 1: Key Steps in the Classical Favorskii Rearrangement

Step Description Intermediate
1. Enolate Formation A base abstracts an acidic α'-proton from the α-halo ketone. Enolate ion
2. Cyclization The enolate undergoes intramolecular nucleophilic attack, displacing the halide. Bicyclic cyclopropanone
3. Nucleophilic Attack A nucleophile (e.g., alkoxide) attacks the carbonyl carbon of the cyclopropanone. Tetrahedral intermediate
4. Ring Opening The cyclopropanone ring opens to form a more stable carbanion. Carbanion
5. Protonation The carbanion is protonated to yield the final ring-contracted product. Carboxylic acid derivative

Considering this compound, a direct Favorskii-type rearrangement is mechanistically unlikely. The classic Favorskii rearrangement requires an enolizable ketone and a halide leaving group on the adjacent carbon, neither of which is present in the parent compound. adichemistry.com The imidate functional group, R-C(=NR')OR'', does not possess the same reactivity as a ketone, particularly the ability to form an enolate at the α-carbon under basic conditions.

However, it is conceivable that derivatives of the cyclobutane ring could be synthesized to undergo such transformations. For example, if the cyclobutane ring of the parent compound were to be functionalized to contain an α-halo ketone moiety, it would then become a suitable substrate for a Favorskii rearrangement, leading to cyclopropane derivatives. Other ring contraction methods for cyclobutane systems often involve cationic, anionic, or carbenoid intermediates. wikipedia.orgresearchgate.net For example, cationic rearrangements can be initiated by the loss of a leaving group, followed by the migration of an endocyclic bond to the resulting carbocation. wikipedia.org It may be possible to generate such reactive intermediates from appropriately substituted analogues of this compound.

Synthesis of Derivatives and Analogues of Ethyl Cyclobutanecarbonimidate Hydrochloride

This compound serves as a versatile precursor for the synthesis of a variety of derivatives and analogues. The reactivity of the imidate hydrochloride functional group allows for its conversion into other important chemical moieties through reactions with various nucleophiles. rroij.com Imidate hydrochlorides, often referred to as Pinner salts, are typically prepared via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (cyclobutanecarbonitrile in this case) with an alcohol (ethanol). wikipedia.orgresearchgate.net

The carbon atom of the imidate group is electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of several classes of derivatives. wikipedia.org

Synthesis of Amidines: One of the most common transformations of imidate hydrochlorides is their reaction with primary or secondary amines to furnish amidinium compounds. rroij.com This reaction proceeds by the nucleophilic addition of the amine to the electrophilic carbon of the imidate, followed by the elimination of ethanol. The resulting amidine derivatives are valuable in medicinal chemistry and as ligands in coordination chemistry.

Synthesis of Hydroximates: Reaction of this compound with hydroxylamine (B1172632) can produce ethyl cyclobutanecarbohydroximates. A general method for this transformation has been demonstrated for other imidate hydrochlorides, such as ethyl acetimidate hydrochloride. acs.orgfigshare.comacs.org In a typical procedure, the imidate hydrochloride is treated with hydroxylamine in the presence of a base like potassium carbonate. acs.orgacs.org These hydroximate derivatives can be further functionalized and have applications as protecting groups or as intermediates in the synthesis of other compounds. acs.orgfigshare.com

Synthesis of N-Substituted Derivatives: The nitrogen atom of the imidate can also be a site for derivatization. For instance, N-acylated imidates can be synthesized by reacting the parent imidate with acid halides or ethyl chloroformate in the presence of a base. rroij.com

Reaction with Grignard Reagents: Imidates can react with Grignard reagents, which act as carbon nucleophiles. This reaction typically leads to the formation of substituted ketimines after the initial addition of the Grignard reagent to the carbon-nitrogen double bond. alfa-chemistry.com Subsequent acidic workup can then hydrolyze the ketimine to a ketone. This provides a pathway to introduce new carbon-carbon bonds and create more complex analogues.

The following table summarizes potential synthetic transformations for creating derivatives from this compound, based on established reactivity of similar imidate compounds.

Table 2: Potential Synthetic Routes to Derivatives and Analogues

Reactant Product Class General Reaction
Primary/Secondary Amine (R₂NH) Amidine R-C(=NH)OEt·HCl + 2 R₂NH → R-C(=NR₂)NHR₂·HCl + EtOH
Hydroxylamine (NH₂OH) Hydroximate R-C(=NH)OEt·HCl + NH₂OH → R-C(=NOH)OEt + NH₄Cl
Grignard Reagent (R'MgBr) Ketimine/Ketone R-C(=NH)OEt·HCl + R'MgBr → R-C(=NH)R' → (after hydrolysis) R-C(=O)R'
Acid Halide (R'COCl) N-Acyl Imidate R-C(=NH)OEt·HCl + R'COCl + Base → R-C(=NCOR')OEt

(Note: R = Cyclobutyl in the context of this compound)

Advanced Applications in Organic Synthesis

Ethyl Cyclobutanecarbimidate Hydrochloride as a Key Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis, primarily owing to the reactive nature of the imidate group. This functional group can be readily transformed into a variety of other functionalities, making it a valuable precursor for the synthesis of more complex molecules. The presence of the cyclobutane (B1203170) ring introduces a degree of conformational rigidity and a unique three-dimensional architecture, which can be advantageous in the design of targeted molecular structures.

The hydrochloride salt form of this compound enhances its stability and handling properties, making it a convenient reagent for laboratory use. As an intermediate, it can participate in a range of chemical transformations, including but not limited to, nucleophilic additions, cycloadditions, and rearrangements, thereby providing access to a diverse array of substituted cyclobutane derivatives.

Utilization in the Construction of Complex Molecular Architectures

The unique structural features of this compound make it an attractive starting material for the synthesis of complex molecular architectures, such as drug-like molecules and natural product scaffolds. The cyclobutane motif is a recurring structural element in a number of biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule.

The ability to functionalize the imidate group allows for the introduction of various substituents and the formation of new ring systems. This versatility is crucial in the assembly of intricate three-dimensional structures. For instance, the imidate can be hydrolyzed to the corresponding ester, reduced to the amine, or reacted with organometallic reagents to form new carbon-carbon bonds, all while retaining the core cyclobutane scaffold.

Catalytic Applications Employing this compound

While direct catalytic applications of this compound itself are not extensively documented, its derivatives have potential as ligands or activating agents in catalysis. The nitrogen and oxygen atoms of the imidate functionality can coordinate with metal centers, suggesting that appropriately modified cyclobutane-containing imidates could serve as chiral ligands in asymmetric catalysis.

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the exploration of new ligand scaffolds is a continuous endeavor. The rigid framework of the cyclobutane ring in derivatives of this compound could impart specific stereochemical control in metal-catalyzed reactions, potentially leading to high levels of enantioselectivity. Further research in this area could unveil new catalytic applications for this class of compounds.

Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of an imidate hydrochloride is expected to show distinct peaks corresponding to the vibrations of the C=N bond, C-O bond, N-H bonds, and the various C-H bonds of the ethyl and cyclobutane (B1203170) moieties. The protonation of the imino nitrogen in the hydrochloride salt significantly influences the position and appearance of the N-H and C=N stretching bands.

Key Predicted IR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
N-H (in =NH₂⁺)Stretching3400 - 3200 (broad)Indicates the presence of the protonated iminium group. The broadness is due to hydrogen bonding.
C-H (sp³ hybrid)Stretching3000 - 2850Characteristic of the C-H bonds in the ethyl and cyclobutane groups.
C=N (iminium)Stretching1680 - 1640A strong absorption indicating the double bond character between carbon and nitrogen, typical for imidate hydrochlorides.
C-O (ether-like)Stretching1260 - 1000Corresponds to the stretching vibration of the C-O single bond in the ethoxy group.
Cyclobutane RingRing Puckering/Bending~1000 - 800Vibrations associated with the cyclobutane ring structure.

The presence of a strong, broad band in the 3400-3200 cm⁻¹ region would be a clear indicator of the N-H stretching vibrations of the ammonium (B1175870) group, while a strong absorption around 1660 cm⁻¹ would confirm the C=N double bond of the imidate hydrochloride. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of absorptions corresponding to various bending and stretching vibrations, including those of the cyclobutane ring, which would be unique to this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of absorption are characteristic of the types of electronic transitions possible in the molecule.

For ethyl cyclobutanecarbimidate hydrochloride, the primary chromophore is the iminium (>C=N⁺<) group. The expected electronic transitions would be of the n → π* and π → π* types. However, due to the saturated nature of the cyclobutane and ethyl groups, significant conjugation is absent, which generally results in absorptions at shorter wavelengths, likely in the UV region. The presence of non-bonding electrons on the oxygen atom could also contribute to n → σ* transitions.

The formation of a hydrochloride salt can influence the UV-Vis spectrum. researchgate.netnih.govnih.gov Protonation of the nitrogen atom can lead to a shift in the absorption maxima (λmax) compared to the free base.

Predicted Electronic Transitions and Absorption Maxima:

Electronic Transition Associated Functional Group Predicted λmax (nm) Notes
n → πC=N⁺< 200This transition involves the promotion of a non-bonding electron to an anti-bonding π orbital. It is typically a weak absorption.
π → πC=N⁺~200-220This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital and is generally a strong absorption.
n → σC-O, C-N< 200Involving the promotion of non-bonding electrons to anti-bonding σ orbitals, these transitions typically occur at very short wavelengths.

It is anticipated that the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) would exhibit a strong absorption band in the far UV region, likely below 220 nm, corresponding to the π → π* transition of the iminium moiety. Any weaker n → π* transitions might be obscured by this stronger absorption.

X-ray Diffraction for Solid-State Structure and Conformational Analysis

The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain. caltech.edu The degree of puckering can be influenced by the nature and position of substituents on the ring. In the case of this compound, the cyclobutane ring would likely be in a non-planar arrangement. The ethyl group would likely adopt a staggered conformation to minimize steric hindrance.

In the solid state, the hydrochloride salt would exist as an ionic lattice, with the positively charged ethyl cyclobutanecarbimidate cation and the chloride anion. Strong hydrogen bonds are expected to form between the chloride anion and the hydrogen atoms of the protonated iminium group (=NH₂⁺). These hydrogen bonding interactions would play a crucial role in the packing of the molecules in the crystal lattice.

Predicted Structural Parameters:

Cyclobutane Ring Conformation: A puckered (non-planar) conformation is expected.

Bond Lengths and Angles: The C-C bond lengths within the cyclobutane ring are anticipated to be around 1.55 Å. The bond angles within the ring will be close to 90°, indicative of significant ring strain.

Hydrogen Bonding: Strong N-H···Cl hydrogen bonds would be a defining feature of the crystal packing.

Ionic Interactions: Electrostatic forces between the organic cation and the chloride anion will be the primary intermolecular forces.

A detailed single-crystal X-ray diffraction study would be necessary to definitively determine the crystal system, space group, and precise atomic coordinates of this compound, thereby confirming its molecular geometry and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of Ethyl cyclobutanecarbimidate hydrochloride. These calculations can determine key properties such as molecular orbital energies, charge distribution, and thermodynamic stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. For this compound, the HOMO is typically localized on the imidate nitrogen and the oxygen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the carbon atom of the C=N double bond, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity.

Calculations of atomic charges, often using methods like Natural Bond Orbital (NBO) analysis, reveal the charge distribution across the molecule. In the protonated imidate group, the positive charge is delocalized across the nitrogen and hydrogen atoms, while the chlorine anion carries a negative charge. This charge distribution influences the molecule's intermolecular interactions and its behavior in different solvents.

Thermochemical properties, such as the enthalpy of formation and Gibbs free energy, can also be calculated. These values are essential for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it participates.

Table 1: Calculated Electronic Properties of this compound

Parameter Calculated Value Method/Basis Set
HOMO Energy -8.5 eV B3LYP/6-31G(d)
LUMO Energy -0.2 eV B3LYP/6-31G(d)
HOMO-LUMO Gap 8.3 eV B3LYP/6-31G(d)
Dipole Moment 12.5 D B3LYP/6-31G(d)
NBO Charge on N -0.65 e B3LYP/6-31G(d)
NBO Charge on C (C=N) +0.45 e B3LYP/6-31G(d)

Note: The values in this table are representative and would be obtained from specific computational chemistry software.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

A key reaction pathway to consider is the Pinner reaction, which is a common method for synthesizing imidate hydrochlorides from nitriles and alcohols in the presence of an acid catalyst. Computational studies can model the step-by-step mechanism of this reaction. This would involve the initial protonation of the nitrile, followed by nucleophilic attack by the alcohol, and subsequent proton transfer steps to form the final imidate hydrochloride product.

For each step in the proposed reaction mechanism, the geometry of the transition state can be calculated. The transition state represents the highest energy point along the reaction coordinate and is characterized by the presence of a single imaginary vibrational frequency. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate.

Furthermore, computational models can explore other potential reactions, such as hydrolysis of the imidate to form an ester and an ammonium (B1175870) salt, or its reaction with other nucleophiles. By comparing the activation energies for different pathways, it is possible to predict the major products of a reaction under specific conditions.

Table 2: Calculated Activation Energies for a Postulated Reaction Pathway

Reaction Step Reactants Transition State Products Activation Energy (kcal/mol)
Nucleophilic Attack Cyclobutanecarbonitrile (B1293925) + Ethanol (B145695) + H⁺ [TS1] Protonated Imidate Intermediate 15.2
Proton Transfer Protonated Imidate Intermediate [TS2] Ethyl cyclobutanecarbimidate + H⁺ 5.8

Note: The values in this table are hypothetical and represent the type of data generated from computational modeling of reaction pathways.

Conformational Analysis of the Cyclobutane (B1203170) Ring and Imidate Moiety

The three-dimensional structure of this compound is not rigid, and it can exist in various conformations due to the flexibility of the cyclobutane ring and rotation around single bonds. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

The cyclobutane ring is known to adopt a puckered or "butterfly" conformation rather than a planar one to relieve torsional strain. dalalinstitute.comic.ac.uk The degree of puckering can be quantified by the dihedral angle between the two C-C-C planes of the ring. Computational methods can be used to calculate the energy of the molecule as a function of this puckering angle, revealing the most stable conformation. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, and their relative energies can be determined. nih.gov

The relative energies of different conformers are important for understanding the molecule's properties in solution and in the solid state. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

Table 3: Relative Energies of Cyclobutane Ring Conformations

Conformation Puckering Angle (degrees) Relative Energy (kcal/mol)
Puckered (Equatorial Substituent) 25 0.0
Planar 0 1.5
Puckered (Axial Substituent) 25 2.1

Note: These values are illustrative of the energetic differences typically found in substituted cyclobutanes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures and electronic properties. This synergy between theory and experiment is a cornerstone of modern chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and coupling constants (J) can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. By calculating the NMR parameters for different possible conformers and comparing them to the experimental spectrum, it is often possible to determine the dominant conformation in solution.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The calculated IR spectrum can be compared to the experimental spectrum to aid in the assignment of vibrational modes. For this compound, key vibrational modes would include the C=N stretch, C-O stretch, and the various C-H stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). These calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions, which can be compared with the experimental UV-Vis spectrum.

By demonstrating a good agreement between predicted and experimental spectroscopic data, the accuracy of the computational model is confirmed, providing confidence in the other calculated properties such as electronic structure and reaction energetics.

Table 4: Predicted vs. Experimental Spectroscopic Data

Spectroscopic Parameter Calculated Value Experimental Value
¹H NMR Chemical Shift (CH-N) 3.8 ppm 3.7 ppm
¹³C NMR Chemical Shift (C=N) 165 ppm 163 ppm
IR Frequency (C=N stretch) 1680 cm⁻¹ 1675 cm⁻¹
UV-Vis λ_max 210 nm 212 nm

Note: The experimental values are hypothetical and provided for the purpose of illustrating the validation process.

Q & A

Q. How can factorial design optimize the synthesis of this compound?

  • Methodology : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and reaction time. For example, a 2³ factorial design could identify interactions between parameters, similar to hydroxyzine hydrochloride tablet optimization studies . Post-analysis via ANOVA determines statistical significance of factors affecting yield .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?

  • Methodology : Cross-validate with orthogonal techniques (e.g., X-ray crystallography for structural confirmation) and assess systematic errors (e.g., instrument calibration). Extended Essay standards require critical evaluation of experimental limitations and error sources .

Q. What computational approaches predict the reactivity or bioactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations to model cyclobutane ring strain and imidate reactivity. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets, as demonstrated for dabigatran ethyl ester hydrochloride . SMILES notation (e.g., CCOC(=O)CCCN.Cl ) aids in software input .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. Compare degradation products to known analogs, such as ethyl 2-ethoxy-2-iminoacetate hydrochloride, which degrades via hydrolysis under acidic conditions .

Q. What strategies enable comparative analysis of this compound with structural analogs?

  • Methodology : Structure-Activity Relationship (SAR) studies using analogs (e.g., ethyl pyrrolidine-3-carboxylate hydrochloride ). Compare physicochemical properties (logP, polar surface area) and bioactivity data (IC₅₀ values) to infer functional group contributions. IB criteria emphasize data-driven interpretations and hypothesis testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.